molecular formula C17H17NO4S2 B2448519 (E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421586-32-4

(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2448519
CAS No.: 1421586-32-4
M. Wt: 363.45
InChI Key: QUGVHGSRPUPYKJ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C17H17NO4S2 and its molecular weight is 363.45. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes in which these targets are involved .

Biochemical Pathways

Pyridine derivatives have been found to be involved in a wide range of biological processes, including proline metabolism , nucleophilic substitution reactions , and others . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been reported in the literature. The pharmacokinetic profile of a compound is crucial in determining its bioavailability, efficacy, and safety. Factors such as solubility, stability, permeability, and metabolic stability play a key role in the ADME properties of a compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and others. For instance, the reaction of certain pyridine derivatives has been found to be promoted by base in a specific solvent . .

Properties

IUPAC Name

methyl 5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-22-17(19)16-14-8-11-23-15(14)7-10-18(16)24(20,21)12-9-13-5-3-2-4-6-13/h2-6,8-9,11-12,16H,7,10H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVHGSRPUPYKJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1S(=O)(=O)C=CC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C2=C(CCN1S(=O)(=O)/C=C/C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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